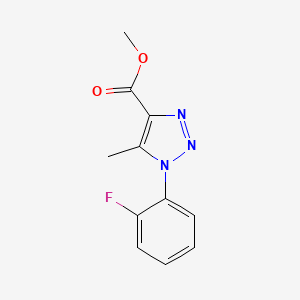

Methyl 1-(2-fluorophenyl)-5-methyl-1,2,3-triazole-4-carboxylate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 1-(2-fluorophenyl)-5-methyl-1,2,3-triazole-4-carboxylate, also known as Methyl FMT, is a chemical compound that has gained significant attention in the field of biochemistry and medicinal chemistry. It is a triazole derivative that has been synthesized through a simple and efficient method.

Scientific Research Applications

Fluorine-Proton Coupling and Structural Insights Research into 1,2,4-triazole derivatives, such as Methyl 1-(2-fluorophenyl)-5-methyl-1,2,3-triazole-4-carboxylate, has highlighted their intriguing properties, including long-range fluorine-proton coupling. This coupling is observable in their nuclear magnetic resonance (NMR) spectra, indicating close spatial proximity between fluorine and methyl groups. These findings are supported by X-ray analysis and fluorine irradiated proton observe (19F-1H) NOE difference spectroscopy, offering insights into the molecular structure and interactions within these compounds (Kane et al., 1995).

Intermolecular Interactions and Crystal Structures In another study, biologically active 1,2,4-triazole derivatives exhibited various intermolecular interactions, including lp⋯π interactions, crucial for their structural and functional properties. These interactions were thoroughly analyzed using different thermal techniques and supported by quantum mechanical calculations, highlighting the compounds' potential applications in biology and chemistry (Shukla et al., 2014).

Synthesis and Physical-Chemical Properties The synthesis and investigation of 5-(3-fluorophenyl)-4-methyl-1,2,4-triazole-3-thiol derivatives have been pivotal, advancing our understanding of 1,2,4-triazole systems. This work has led to the synthesis of previously unidentified compounds, showcasing the versatility and potential of these triazole derivatives for developing new materials and medicines (Bihdan & Parchenko, 2018).

Electrophilic and Nucleophilic Substitution Research has also delved into the reactivity of triazole N-oxides, demonstrating their activation towards both electrophilic and nucleophilic attack. This versatility enables the introduction of various substituents into the triazole nucleus, showcasing the compound's potential for further chemical modifications and applications in synthesis and drug development (Begtrup & Holm, 1981).

Photophysical Properties and Application Prospects Finally, the synthesis of 2-aryl-1,2,3-triazol-4-carboxylic acids (ATAs) presents a new fluorophore family with promising applications. These compounds exhibit bright blue fluorescence, sensitivity to structural changes, and potential as pH sensors in biological research, highlighting the diverse applications of triazole derivatives beyond their structural attributes (Safronov et al., 2020).

properties

IUPAC Name |

methyl 1-(2-fluorophenyl)-5-methyltriazole-4-carboxylate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10FN3O2/c1-7-10(11(16)17-2)13-14-15(7)9-6-4-3-5-8(9)12/h3-6H,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AZWWSMJOYAFNCA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(N=NN1C2=CC=CC=C2F)C(=O)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10FN3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

235.21 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Methyl 1-(2-fluorophenyl)-5-methyl-1,2,3-triazole-4-carboxylate | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![5-((3-Bromophenyl)(4-methylpiperidin-1-yl)methyl)-2-ethylthiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2690533.png)

![6-[4-(5-Bromopyrimidin-2-yl)-1,4-diazepan-1-yl]-3-methyl-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B2690534.png)

![6,7-Bis(4-methoxyphenyl)pyrido[2,3-d]pyrimidine-2,4-diamine](/img/structure/B2690540.png)

![3-[[1-[(6-Methylpyridin-2-yl)methyl]piperidin-4-yl]methyl]quinazolin-4-one](/img/structure/B2690541.png)

![3-(Fluoromethyl)bicyclo[1.1.1]pentane-1-carboxylic acid](/img/structure/B2690553.png)